2-(Tert-butoxy)-3-chlorophenol
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Overview
Description
2-(Tert-butoxy)-3-chlorophenol is an organic compound that features a tert-butoxy group and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-chlorophenol typically involves the introduction of the tert-butoxy group and the chlorine atom onto a phenol ring. One common method is the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: 3-chlorophenol, tert-butyl alcohol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Organic solvent (e.g., dichloromethane)
Temperature: Room temperature to moderate heating
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the phenol ring, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding phenol.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the reagent used
Scientific Research Applications
2-(Tert-butoxy)-3-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-3-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the chlorine atom can affect its reactivity and stability. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-6-chloropyridine
- 2-(Tert-butoxy)pyridine
- 2-Butoxyethanol
Uniqueness
2-(Tert-butoxy)-3-chlorophenol is unique due to the specific positioning of the tert-butoxy group and the chlorine atom on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H13ClO2 |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
DMPHCKAIUVVSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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